molecular formula C13H10N2S B4903824 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile CAS No. 13145-86-3

2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile

Cat. No.: B4903824
CAS No.: 13145-86-3
M. Wt: 226.30 g/mol
InChI Key: JJKLELBOXAKAAD-UHFFFAOYSA-N
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Description

2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C13H10N2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another method includes the Michael-type addition of cyanothioacetamide to α-bromochalcones, which is then followed by intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its naphthothiophene core structure differentiates it from other similar compounds, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-amino-4,5-dihydrobenzo[g][1]benzothiole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-7-11-10-6-5-8-3-1-2-4-9(8)12(10)16-13(11)15/h1-4H,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKLELBOXAKAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384757
Record name 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13145-86-3
Record name 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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